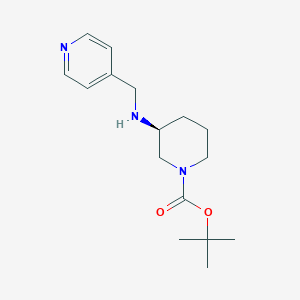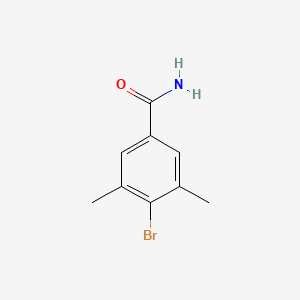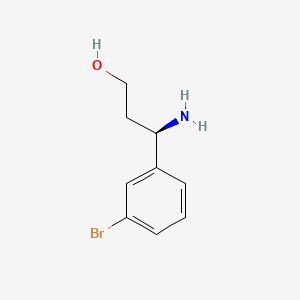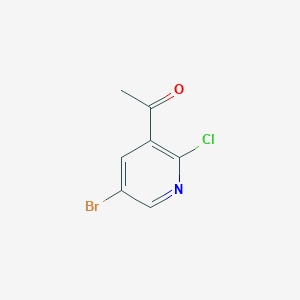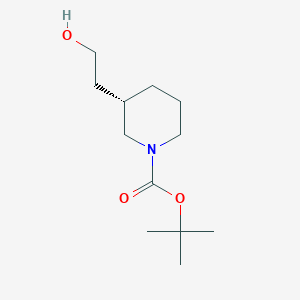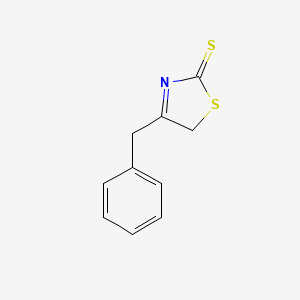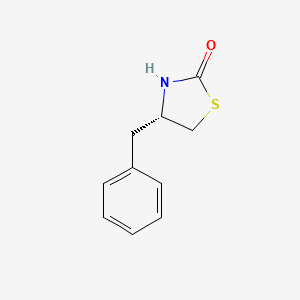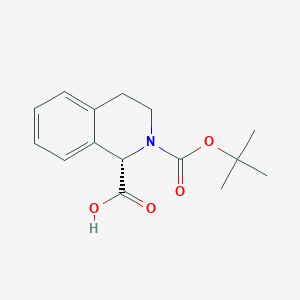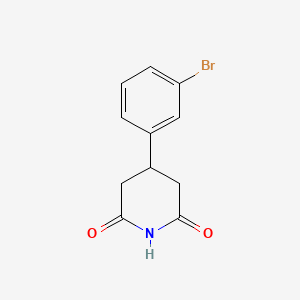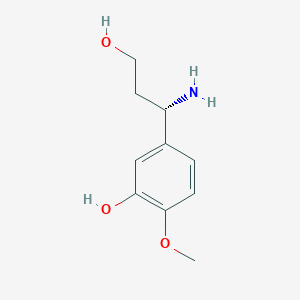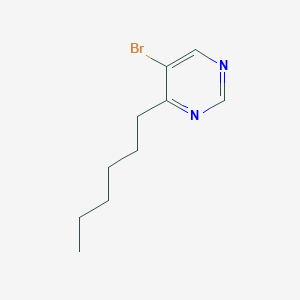
5-Bromo-4-hexylpyrimidine
Vue d'ensemble
Description
5-Bromo-4-hexylpyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in biological systems as they are components of nucleic acids. The bromo and hexyl substituents on the pyrimidine ring can influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or cyclization, followed by alkylation with phosphorus-containing reagents . Another approach involves the condensation of bromo-indoles with pyrimidine triones under reflux conditions . Additionally, cyclopalladation has been used to synthesize mononuclear complexes with brominated pyrimidine ligands .
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be characterized using spectroscopic techniques. For example, the structure of 5-bromo-2-hydroxy pyrimidine was studied using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy, and computational methods like density functional theory (DFT) . Similarly, the crystal structure of a brominated indole-pyrimidine derivative was elucidated using X-ray diffraction and compared with DFT-optimized structures .
Chemical Reactions Analysis
Brominated pyrimidines can undergo various chemical reactions due to the presence of the reactive bromo group. For example, they can be used in cross-coupling reactions to introduce methyl groups . They can also participate in condensation reactions to form more complex heterocyclic systems . The bromo group can also facilitate the formation of cyclopalladated complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines are influenced by their substituents. The presence of a bromo group can affect the electronic properties, as seen in the band gap energy and charge transfer within the molecule . The hexyl chain can impact the compound's solubility and interaction with biological systems. The thermal stability of these compounds can be high, as one derivative showed stability up to 215°C . Additionally, the biological activity of these compounds can vary, with some showing antiviral activity and others being investigated as tyrosine kinase inhibitors .
Applications De Recherche Scientifique
Comprehensive and Detailed Summary of the Application
5-Bromo-4-hexylpyrimidine is used in the synthesis of 4-aryl-5-alkynylpyrimidines, which are medicinally important compounds . These molecules have been investigated as promising non-nucleoside-type adenosine kinase, tyrosine kinase, or lysine-specific demethylase inhibitors . They have also been tested as potential anti-proliferative agents or non-toxic selective herbicides, or used as a synthetic platform for further derivatization en route to medicinally relevant structures .
Detailed Description of the Methods of Application or Experimental Procedures
The featured approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring . Finally, a palladium-catalyzed Sonogashira cross-coupling reaction provides an end-game strategy .
Thorough Summary of the Results or Outcomes Obtained
The research resulted in a new synthetic protocol for the preparation of 4-aryl-5-alkynylpyrimidines . This method allows for an easier assembly of these compounds from more affordable precursors, while generating less chemical waste .
2. Synthesis of N-heteroaryl Substituted 9-arylcarbazolyl Derivatives
Comprehensive and Detailed Summary of the Application
5-Bromo-4-hexylpyrimidine is used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds are important in medicinal chemistry due to their potential biological activities.
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves a palladium-catalyzed aerobic and ligand-free Suzuki reaction . This reaction is a type of cross-coupling reaction, used to generate carbon-carbon bonds between two different types of aromatic compounds.
Thorough Summary of the Results or Outcomes Obtained
The research resulted in the successful synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives . These compounds can be further tested for their potential biological activities.
3. Microwave Assisted Organic Synthesis (MAOS) Sonogashira Protocol
Comprehensive and Detailed Summary of the Application
5-Bromo-4-hexylpyrimidine is used in a microwave assisted organic synthesis (MAOS) Sonogashira protocol . This protocol is a type of cross-coupling reaction used to generate carbon-carbon bonds between two different types of aromatic compounds.
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis involves a Sonogashira reaction, which is a type of cross-coupling reaction, under microwave irradiation . This method is known for its efficiency and speed in organic synthesis.
Thorough Summary of the Results or Outcomes Obtained
The research resulted in the successful synthesis of new organic compounds using the MAOS Sonogashira protocol . This method provides a fast and efficient way to generate carbon-carbon bonds in organic compounds.
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-4-hexylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-5-6-10-9(11)7-12-8-13-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYJYKUDFFKVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650037 | |
| Record name | 5-Bromo-4-hexylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-hexylpyrimidine | |
CAS RN |
951884-38-1 | |
| Record name | 5-Bromo-4-hexylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-hexylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294083.png)
![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)
![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)
![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)
